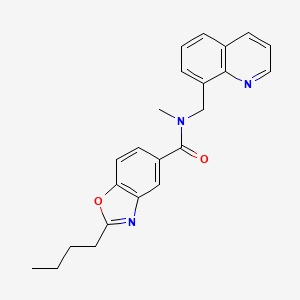![molecular formula C21H17N3O6 B4936372 1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)
1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBMPR, which stands for nitrobenzylthioinosine, and is a potent inhibitor of nucleoside transporters.
作用機序
NBMPR inhibits nucleoside transporters by binding to the extracellular domain of the transporter, preventing the uptake of nucleosides into the cell. This inhibition leads to a decrease in the intracellular levels of nucleosides, which can result in cell death. The mechanism of action of NBMPR has been extensively studied, and its potency as an inhibitor of nucleoside transporters has been well established.
Biochemical and Physiological Effects:
NBMPR has been shown to have a range of biochemical and physiological effects. Inhibition of nucleoside transporters by NBMPR can lead to a decrease in intracellular levels of nucleosides, which can result in cell death. Additionally, NBMPR has been shown to regulate immune responses by modulating the levels of adenosine, which is an important signaling molecule in the immune system.
実験室実験の利点と制限
NBMPR has several advantages for lab experiments, including its potency as an inhibitor of nucleoside transporters and its ability to regulate immune responses. However, there are also limitations to its use, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for research on NBMPR. One area of interest is the development of NBMPR analogs with improved potency and selectivity. Additionally, there is potential for the use of NBMPR in combination with other cancer therapies to enhance their efficacy. Further research is also needed to better understand the role of nucleoside transporters in immune responses and the potential for NBMPR to modulate these responses.
Conclusion:
In conclusion, NBMPR is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit nucleoside transporters has been extensively studied, and it has shown promise as a potential candidate for cancer therapy and immune modulation. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of NBMPR involves several steps, including the reaction of 4-nitrobenzyl chloride with thioinosine, followed by the reaction of the resulting intermediate with allyl bromide and then with 2-formylbenzoic acid. The final product is obtained through a cyclization reaction. This synthesis method has been optimized to achieve high yields and purity of NBMPR.
科学的研究の応用
NBMPR has been extensively used in scientific research for its ability to inhibit nucleoside transporters. These transporters are responsible for the uptake of nucleosides, which are essential components of DNA and RNA synthesis. Inhibition of nucleoside transporters by NBMPR has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, NBMPR has been studied for its role in regulating immune responses and as a tool for studying nucleoside transporters.
特性
IUPAC Name |
(5E)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-2-11-23-20(26)17(19(25)22-21(23)27)12-15-5-3-4-6-18(15)30-13-14-7-9-16(10-8-14)24(28)29/h2-10,12H,1,11,13H2,(H,22,25,27)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHUQYGLXNJYQV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({2-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)